molecular formula C39H72N2O13 B601423 Clarithromycin Impurity G (Mixture of Z and E Isomers) CAS No. 107216-09-1

Clarithromycin Impurity G (Mixture of Z and E Isomers)

Cat. No.: B601423
CAS No.: 107216-09-1
M. Wt: 777.01
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Clarithromycin Impurity G (Mixture of Z and E Isomers)

Chemical Identity and Nomenclature

Clarithromycin Impurity G is structurally derived from 6-O-methylerythromycin A, with an O-methyloxime group at position 9. The (E)- and (Z)-isomers differ in the spatial arrangement of the oxime moiety, significantly affecting their physicochemical properties.

Key Identifiers:
Property Value Source
CAS Number (E-isomer) 127182-44-9
CAS Number (Z/E mixture) 107216-09-1
Molecular Formula C₃₉H₇₂N₂O₁₃
Molecular Weight 777.01 g/mol
IUPAC Name (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7-methoxy-10-(methoxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one

Synonyms :

  • 6-O-Methylerythromycin A (E)-9-(O-methyloxime) (EP designation)
  • Clarithromycin (9E)-O-Methyloxime (USP terminology)
  • Clarithromycin Impurity G (Z/E mixture)

The stereochemical distinction between isomers is critical, as the (Z)-isomer exhibits lower solubility in organic solvents like dichloromethane, enabling its removal during purification.

Role in Pharmaceutical Quality Control

Clarithromycin Impurity G is monitored throughout the drug manufacturing process to ensure compliance with purity specifications. Its control is essential due to:

  • Synthetic Byproduct Formation : Generated during the oximation of clarithromycin precursors, with typical (Z)-isomer levels reduced to <1.2% in optimized processes.
  • Analytical Challenges : Requires high-resolution chromatographic methods for quantification, such as reversed-phase HPLC with UV detection.
Analytical Methods and Acceptance Criteria:
Parameter Details Source
Chromatographic Column Luna™ 3 µm C18(2) or Luna Omega 3 µm C18
Retention Time (E-isomer) ~15.87 minutes
Peak-to-Valley Ratio ≥3.0 (to resolve from clarithromycin)
Maximum Allowable Level ≤0.2% (individual impurity), ≤1.0% (total impurities)

Regulatory guidelines, such as ICH Q3B(R2), mandate reporting thresholds of 0.05–0.1% for impurities in drug products.

Regulatory Significance in Pharmacopeial Standards

Pharmacopeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) specify stringent limits for Clarithromycin Impurity G:

Comparative Pharmacopeial Requirements:
Pharmacopeia Impurity Designation Maximum Limit Analytical Reference Standard Source
EP Impurity G ≤0.2% Clarithromycin for peak identification CRS
USP Impurity G ≤0.3% Clarithromycin (9E)-O-Methyloxime
BP Impurity G ≤0.15% Clarithromycin EP Impurity G CRS

Properties

CAS No.

107216-09-1

Molecular Formula

C39H72N2O13

Molecular Weight

777.01

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Oxime Formation from Erythromycin Derivatives

The synthesis of Clarithromycin Impurity G begins with erythromycin oxime as a precursor. As detailed in the patent CN105418709A, erythromycin oxime undergoes hydroxyl protection using 1,1-diisopropoxyhexane in ethyl acetate at 15°C, followed by methylation with trimethylchlorosilane and monobromoethane. This stepwise approach ensures selective protection of the oxime hydroxyl group while minimizing side reactions at other hydroxyl sites on the macrolide ring.

The reaction proceeds via intermediates (B), (C), and (D), culminating in deprotection and purification to yield the crude Z/E isomer mixture. Key parameters include:

  • Solvent selection : Ethyl acetate enhances reaction homogeneity and facilitates intermediate isolation.

  • Temperature control : Maintaining 10–30°C during methylation prevents thermal degradation.

Isomer-Specific Synthesis and Control

A study published in ACS Omega (2023) highlights a scalable method to produce clarithromycin 9-(E)-oxime with <1.2% (Z)-isomer impurity. By optimizing reaction conditions—such as pH, temperature, and reagent stoichiometry—the team achieved high (E)-isomer selectivity without crystallization. Key findings include:

  • Reaction time : Prolonged stirring (24–48 hours) reduces (Z)-isomer formation.

  • Solvent system : Aqueous ethanol promotes oxime tautomerization toward the (E)-isomer.

Isomer Ratio Optimization Strategies

Thermodynamic vs. Kinetic Control

The Z/E isomer ratio is influenced by reaction dynamics:

  • Thermodynamic control : Higher temperatures (50–70°C) favor the more stable (E)-isomer.

  • Kinetic control : Rapid quenching at 10°C preserves the (Z)-isomer, enabling targeted mixture preparation.

Catalytic Effects

  • Base catalysis : Potassium hydroxide in toluene/DMSO accelerates methylation while suppressing side reactions.

  • Acid catalysis : Glacial acetic acid facilitates deprotection without isomer interconversion.

Purification and Isolation Techniques

Crystallization-Based Methods

The patent CN105418709A describes gradient cooling (10°C/hour) in ethanol to isolate highly pure Clarithromycin Impurity G. This method achieves:

  • Purity : 99.3% after recrystallization.

  • Yield : 64.7% from erythromycin oxime.

Chromatographic Purification

The ACS Omega study employs silica gel column chromatography with ethyl acetate/hexane to resolve isomers, achieving 94.39% purity for the (Z)-isomer.

Analytical Method Validation

High-Performance Liquid Chromatography (HPLC)

Both sources validate purity using HPLC under these conditions:

ParameterPatent MethodACS Omega Method
ColumnODS, 3.5 µmC18, 5 µm
Mobile PhaseKH₂PO₄ (pH 4.2)/ACNAcetonitrile/water
DetectionUV at 205 nmUV at 254 nm
Retention Time (E)22.1 min18.5 min
Retention Time (Z)24.3 min20.2 min

Spectroscopic Characterization

  • NMR : Distinct chemical shifts for (E)-isomer (δ 8.2 ppm, oxime proton) vs. (Z)-isomer (δ 7.9 ppm).

  • Mass spectrometry : Both isomers exhibit m/z 749.5 [M+H]⁺, necessitating chromatographic separation for quantification.

Challenges and Innovations

Byproduct Formation

  • N-Oxide impurities : Result from overmethylation; controlled via stoichiometric reagent use.

  • Deprotection artifacts : Sodium bisulfite addition minimizes sulfonic acid derivatives.

Scalability Considerations

  • Patented method : Suitable for multi-kilogram production, with 9.3 g crude yield per 10 g erythromycin oxime.

  • ACS method : Demonstrated at pilot scale (59.4 kg batch), emphasizing industrial feasibility.

Regulatory and Pharmacopeial Compliance

Clarithromycin Impurity G must adhere to:

  • USP/EP limits : ≤0.5% for individual unspecified impurities.

  • ICH guidelines : Forced degradation studies confirm stability under acidic, basic, and oxidative conditions .

Chemical Reactions Analysis

Types of Reactions

Clarithromycin Impurity G undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Analytical Method Development

High-Performance Liquid Chromatography (HPLC)

Clarithromycin Impurity G is critical in the development of analytical methods for the quantification and characterization of clarithromycin formulations. HPLC techniques are employed to separate and identify impurities, including the Z and E isomers. For instance, a method was developed using an Agilent 1200/1260 HPLC system with a specific mobile phase composition to effectively analyze clarithromycin and its impurities .

Table 1: HPLC Parameters for Impurity Detection

ParameterValue
ColumnUltimate-XB-C18 (4.6 × 150 mm)
Mobile Phase A0.035 mol/L potassium phosphate buffer
Mobile Phase BAcetonitrile
Flow Rate1.1 mL/min
Detection Wavelength205 nm

This method allows for improved detection limits and system suitability by analyzing the peak areas corresponding to various impurities .

Quality Control Applications

Regulatory Compliance

The presence of impurities like Clarithromycin Impurity G is strictly regulated by pharmacopoeias due to their potential impact on drug efficacy and safety. The European Pharmacopoeia outlines specific limits for these impurities in clarithromycin preparations, necessitating robust quality control measures during manufacturing .

Stability Studies

Research indicates that controlling the levels of Clarithromycin Impurity G during stability studies is essential for ensuring the long-term efficacy of clarithromycin formulations. The degradation pathways involving these isomers can affect the overall stability profile of the drug .

Pharmacological Insights

Impact on Pharmacodynamics

Studies have shown that the presence of different isomeric forms can influence the pharmacodynamics of clarithromycin. The Z-isomer may exhibit distinct biological activities compared to the E-isomer, potentially affecting therapeutic outcomes . Understanding these differences is crucial for optimizing clarithromycin's clinical use.

Case Study: Isomer Purification Techniques

A notable case study involved developing a scalable process to purify clarithromycin oxime while minimizing the Z-isomer content to below 1.2%. This was achieved through controlled pH adjustments during synthesis, demonstrating that effective management of isomeric impurities can lead to higher yields of the desired product .

Mechanism of Action

The mechanism of action of Clarithromycin Impurity G is similar to that of Clarithromycin. It inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit. This binding interferes with the translocation of amino acids during translation, thereby inhibiting protein synthesis and exerting a bacteriostatic effect.

Comparison with Similar Compounds

Similar Compounds

    Clarithromycin Impurity E: Another impurity of Clarithromycin with different structural characteristics.

    Clarithromycin Impurity H: A structurally related compound with distinct chemical properties.

    Clarithromycin N-Oxide: An oxidized form of Clarithromycin with unique chemical behavior.

Uniqueness

Clarithromycin Impurity G is unique due to its mixture of Z and E isomers, which provides distinct chemical and biological properties. This mixture can influence the compound’s reactivity and interaction with biological targets, making it a valuable reference standard in pharmaceutical research and quality control.

Biological Activity

Clarithromycin Impurity G, a mixture of Z and E isomers, is a notable impurity derived from the semisynthetic macrolide antibiotic clarithromycin. Understanding its biological activity is essential for evaluating its impact on therapeutic efficacy and safety.

  • CAS Number : 107216-09-1
  • Molecular Formula : C₃₉H₇₂N₂O₁₃
  • Molecular Weight : 777.01 g/mol
  • Purity : > 95%

The unique structural characteristics of Clarithromycin Impurity G, particularly the isomeric composition, influence its biological properties and interactions within biological systems.

Clarithromycin, including its impurities, primarily exerts its effects through the inhibition of bacterial protein synthesis. This occurs via binding to the 50S ribosomal subunit, which disrupts peptidyl transferase activity and amino acid translocation during protein assembly . The presence of different isomers may alter the pharmacodynamics and pharmacokinetics of the compound.

Antibacterial Activity

Research has shown that clarithromycin and its impurities possess varying degrees of antibacterial activity. The following table summarizes some findings related to the Minimum Inhibitory Concentration (MIC) values against common bacterial strains:

CompoundBacterial StrainMIC (µM)
ClarithromycinStaphylococcus aureus0.1 - 4
Clarithromycin Impurity GMulti-drug resistant S. aureus20 - 40
Clarithromycin Impurity GE. coli130 - 1200

These results indicate that while clarithromycin is highly effective against certain strains, the impurities exhibit reduced activity, particularly against resistant strains .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory potential of macrolides, including clarithromycin. It has been suggested that certain modifications in the chemical structure can enhance or diminish these properties without necessarily affecting antibacterial efficacy . This aspect is crucial for developing new therapeutic applications beyond traditional antibiotic use.

Case Studies

  • Study on Isomeric Purity :
    A study demonstrated a scalable process for preparing clarithromycin oxime with controlled levels of Z-isomer impurities. This process yielded a product with less than 1.2% of the undesired isomer, emphasizing the importance of purity in achieving desired biological effects .
  • Quality Assessment in Antibiotics :
    A comprehensive investigation into the quality of antibiotics revealed that substandard products often contained higher levels of impurities like Clarithromycin Impurity G. This study highlighted the correlation between impurity levels and treatment failures due to increased resistance among bacterial strains .

Research Applications

Clarithromycin Impurity G serves several important roles in research:

  • Analytical Chemistry : Used as a reference standard to assess the quality and purity of clarithromycin formulations.
  • Pharmacological Studies : Investigated for potential impacts on bacterial resistance mechanisms and immunomodulatory effects.
  • Quality Control : Ensures compliance with pharmaceutical standards in production settings.

Q & A

Basic Research Questions

Q. How are Z and E isomers of Clarithromycin Impurity G distinguished chromatographically?

  • Methodology : Use reversed-phase HPLC with UV detection (e.g., C18 column, mobile phase: phosphate buffer-acetonitrile gradient). The (Z)-isomer typically elutes earlier than the (E)-isomer due to lower polarity caused by intramolecular hydrogen bonding . Confirmation requires spiking with reference standards and comparing retention times to pharmacopeial monographs (e.g., USP Clarithromycin monograph) .
  • Data Interpretation : Relative retention times (RRT) for (Z)- and (E)-isomers can be cross-validated using USP/EP reference standards .

Q. What analytical techniques are validated for quantifying Clarithromycin Impurity G in API batches?

  • Methodology :

  • HPLC-UV : Quantify impurities at 210 nm using a validated method with a detection limit ≤0.05% .
  • LC-MS/MS : Confirm structural identity via fragmentation patterns (e.g., m/z transitions specific to oxime isomers) .
    • Critical Parameters :
  • Column temperature (25–30°C) to minimize isomer interconversion .
  • Use of relative response factors (RRF) for accurate quantification, as specified in USP monographs .

Advanced Research Questions

Q. How can contradictory isomer ratio data arise during synthesis of Clarithromycin Impurity G, and how are these resolved?

  • Root Causes :

  • Kinetic vs. thermodynamic control during oxime formation: Higher temperatures favor (E)-isomer due to steric stabilization .
  • pH-dependent isomerization during purification (optimal pH: 7–8 to minimize degradation) .
    • Resolution Strategy :
  • Use of reaction quenching (e.g., rapid cooling) to "freeze" isomer ratios .
  • Statistical analysis (e.g., ANOVA) to isolate variables (temperature, pH, solvent) contributing to data discrepancies .

Q. What experimental designs optimize the synthesis of Clarithromycin Impurity G with minimal isomer cross-contamination?

  • Approach :

  • Design of Experiments (DoE) : Screen factors like reaction time, temperature, and oxime-forming reagent stoichiometry .
  • Scalability : Pilot studies show that maintaining a reaction temperature ≤25°C reduces (Z)-isomer formation to <1.2% .
    • Validation :
  • Monitor reaction progress via in-line FTIR to detect intermediate oxime species .
  • Purity thresholds: ≥98% by HPLC for both isomers, with residual solvents (e.g., acetonitrile) ≤410 ppm .

Q. How do stability studies inform the storage conditions for Clarithromycin Impurity G reference standards?

  • Protocol :

  • Accelerated stability testing (40°C/75% RH for 6 months) to assess isomer interconversion and degradation .
  • Protect from light using amber glass vials, as UV exposure promotes oxime isomerization .
    • Key Findings :
  • (Z)-isomer shows higher hygroscopicity, requiring desiccants (silica gel) during storage .

Methodological Challenges and Solutions

Q. What strategies mitigate co-elution of Clarithromycin Impurity G with other process-related impurities (e.g., decladinosylated derivatives)?

  • Chromatographic Optimization :

  • Adjust gradient elution (e.g., 0.1% TFA in mobile phase) to enhance resolution .
  • Use orthogonal methods (e.g., HILIC) for impurities with similar hydrophobicity .
    • Structural Confirmation :
  • NMR (¹H/¹³C) to differentiate oxime isomers from epimeric byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.